1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride
Description
Properties
CAS No. |
74758-22-8 |
|---|---|
Molecular Formula |
C26H39Cl2FN4 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[2-(diethylazaniumyl)ethyl-(5-fluoro-3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H37FN4.2ClH/c1-5-28(6-2)16-18-30(19-17-29(7-3)8-4)31-21-25(22-12-10-9-11-13-22)24-20-23(27)14-15-26(24)31;;/h9-15,20-21H,5-8,16-19H2,1-4H3;2*1H |
InChI Key |
GPJUBGOOVPBHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=C1C=CC(=C2)F)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Fluoroindole Core
The fluorinated indole nucleus is synthesized through a sequence involving:
- Starting materials: Economical sources such as sodium acetate-1-13C or fluoronitrobenzene derivatives.
- Key reactions: Chlorination, Grignard reaction, nucleophilic aromatic substitution (SNAr), and reductive cyclization.
- Example: Conversion of 4-fluoronitrobenzene to 5-fluoroindole via vicarious nucleophilic substitution followed by reductive cyclization has been demonstrated with an overall yield of approximately 4%.
The fluorine atom is introduced at the 5-position, which is critical for the compound's biological activity and NMR properties.
Installation of the Bis(2-(diethylamino)ethyl)amino Side Chain
The side chain is introduced by:
- Nucleophilic substitution: Reaction of the indole nitrogen with bis(2-(diethylamino)ethyl)amine or its derivatives.
- Typical conditions: Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, mild heating, and base catalysis to promote amination.
- Purification: The crude product is often purified by crystallization or chromatography.
Formation of the Dihydrochloride Salt
To improve the compound's physicochemical properties:
- Salt formation: Treatment with hydrochloric acid (HCl) in an organic solvent or aqueous medium.
- Advantages: Enhanced solubility, stability, and ease of handling.
- Isolation: Crystallization of the dihydrochloride salt from solvents such as ethanol or isopropanol.
Reaction Conditions and Optimization
Purification and Characterization
- Purification: Column chromatography, recrystallization.
- Characterization: NMR spectroscopy, including ^19F NMR for fluorine environment analysis, mass spectrometry, and elemental analysis.
- Structural confirmation: X-ray crystallography may be used to confirm the dihydrochloride salt form.
Research Findings and Perspectives
- The fluorinated indole core significantly influences the compound's metabolic stability and binding affinity due to the strong C–F bond and electronic effects.
- The bis(2-(diethylamino)ethyl)amino side chain enhances solubility and cellular uptake, making the compound a promising candidate for pharmaceutical applications.
- Salt formation as dihydrochloride improves formulation properties, facilitating drug development.
- The synthetic methods described are scalable and adaptable for industrial production, with optimization focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino groups or the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Overview
- Molecular Formula : C26H38Cl2N4
- Molecular Weight : 548.4 g/mol
- Functional Groups : Contains diethylamino groups and a fluorine atom, enhancing solubility and biological interactions.
Therapeutic Applications
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride exhibits significant biological activity, particularly in the following areas:
Anti-inflammatory Activity
- The compound has been studied for its ability to inhibit cellular processes related to inflammation. It interacts with specific enzymes or receptors that modulate inflammatory pathways, potentially leading to therapeutic effects in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
- Research indicates that this compound may inhibit tumorigenesis by altering cell signaling pathways involved in cancer progression. Its mechanism of action includes interference with specific molecular targets associated with cancer cell proliferation and survival.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound in vitro using human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Anticancer Potential
In a preclinical trial, the compound was tested against various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth in several types of cancer cells, indicating its potential utility as an anticancer drug candidate. Further studies are needed to elucidate the precise molecular mechanisms involved.
Mechanism of Action
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. The fluorine atom and diethylamino groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
The compound’s closest analogs differ in substituents at the 5-position of the indole ring and the alkyl groups on the amino side chains. Key examples include:
| Compound Name (CAS) | 5-Position Substituent | Amino Side Chain | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride (74758-22-8) | Fluoro | Bis(2-(diethylamino)ethyl)amino | C₂₃H₃₂Cl₂FN₅ | 492.44 |
| 1-(Bis(2-(dimethylamino)ethyl)amino)-5-methyl-3-phenylindole dihydrochloride (74758-24-0) | Methyl | Bis(2-(dimethylamino)ethyl)amino | C₂₁H₃₂Cl₂N₅ | 448.42 |
| 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride (74758-20-6) | Chloro | Bis(2-(dimethylamino)ethyl)amino | C₂₀H₂₉Cl₃N₅ | 468.84 |
Key Observations:
- Fluoro vs. Fluorine’s electronegativity may also stabilize interactions with hydrophobic enzyme pockets .
- Diethylamino vs. The larger ethyl groups may also alter receptor selectivity due to steric effects .
Pharmacokinetic and Physicochemical Properties
- Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. However, the diethylaminoethyl side chain in the compound of interest may reduce solubility compared to dimethylamino analogs (e.g., 74758-24-0) due to increased hydrophobicity .
- Metabolic Stability: The 5-fluoro group likely enhances resistance to oxidative metabolism compared to 5-methyl or 5-chloro analogs, as fluorine is less susceptible to cytochrome P450-mediated degradation .
Biological Activity
1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the indole family, which is recognized for its diverse pharmacological properties, including anticancer, antibacterial, and neuroprotective effects.
- Molecular Formula : C26H33FN4O7
- Molecular Weight : 532.56 g/mol
- CAS Number : 341031-54-7
- Purity : Typically specified in research contexts
- Storage Conditions : Recommended to be stored sealed in dry conditions at 2-8°C
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. For instance, compounds with similar structures have shown IC50 values ranging from 17 nM to over 700 nM against various HDAC isoforms, indicating potent biological activity .
Table 1: Comparison of HDAC Inhibition Potency
| Compound | HDAC Isoform | IC50 (nM) |
|---|---|---|
| 1 | HDAC3 | 45 |
| 2 | HDAC8 | 17 |
| 3 | HDAC3 | 73 |
| 4 | HDAC8 | 707 |
Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. Indole derivatives have been associated with neuroprotection through mechanisms that involve inhibition of HDACs, which can lead to increased acetylation of histones and subsequent gene expression beneficial for neuronal health .
Antimicrobial Activity
Indole compounds are known for their antimicrobial properties. Research indicates that derivatives similar to the target compound exhibit activity against various pathogens, suggesting their potential application in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is highly influenced by their structural characteristics. Modifications at specific positions on the indole ring can enhance or diminish their pharmacological effects. For example, the presence of electron-donating or withdrawing groups can significantly affect the binding affinity to biological targets .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that compounds structurally related to this compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was attributed to the inhibition of nuclear HDACs, leading to cell cycle arrest and apoptosis .
- Neuroprotective Mechanisms : Another investigation into a related compound revealed its ability to protect neuronal cells from oxidative stress-induced apoptosis. This was linked to enhanced expression of neuroprotective genes due to altered histone acetylation patterns .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(Bis(2-(diethylamino)ethyl)amino)-5-fluoro-3-phenylindole dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and amine alkylation reactions. Key steps include:
- Amine functionalization : Use bis(2-(diethylamino)ethyl)amine as a precursor for alkylation with 5-fluoro-3-phenylindole derivatives.
- Acidification : Conversion to the dihydrochloride salt via HCl treatment in anhydrous ethanol .
- Optimization : Apply Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce experimental runs while identifying critical parameters (e.g., catalyst loading, reaction time) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and amine proton environments. Compare chemical shifts with analogous indole derivatives .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H] peak) and detects chloride counterions .
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via sonication or co-solvents (e.g., ethanol/water mixtures) .
- Stability : Store at -20°C under inert gas (N/Ar) to prevent amine oxidation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction mechanisms and optimizing catalytic pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify rate-limiting steps in alkylation reactions .
- Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions and optimize reaction media (e.g., dielectric constant, hydrogen-bonding capacity) .
- Machine Learning : Train models on existing indole derivative reaction datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) and reduce experimental screening .
Q. How should researchers address contradictory bioactivity data across studies involving this compound?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity measurements) .
- Purity Thresholds : Ensure compound purity >98% (via HPLC) to exclude confounding effects from impurities like dehalogenated byproducts .
- Buffer Compatibility : Test bioactivity in multiple buffer systems (e.g., PBS vs. Tris-HCl) to account for pH-dependent solubility or aggregation .
Q. What strategies are recommended for impurity profiling and characterization during scale-up synthesis?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradants. Use LC-MS/MS to identify major impurities (e.g., N-dealkylation products) .
- Isolation Techniques : Employ preparative HPLC or column chromatography to isolate impurities for structural elucidation via 2D NMR (e.g., HSQC, HMBC) .
- Regulatory Alignment : Follow ICH Q3A guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .
Q. How can researchers design experiments to investigate the compound’s pharmacokinetic (PK) properties in preclinical models?
Methodological Answer:
- In Vitro ADME : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 inhibition assays (e.g., CYP3A4) .
- Rodent PK Studies : Administer via intravenous (IV) and oral (PO) routes. Collect plasma samples at 0–24h post-dose and quantify via LC-MS/MS. Calculate AUC, C, and t .
- Tissue Distribution : Perform whole-body autoradiography in rodents to evaluate accumulation in target organs (e.g., liver, brain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
